2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-
Brand Name: Vulcanchem
CAS No.: 348-41-4
VCID: VC11897573
InChI: InChI=1S/C13H8F2N2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F
Molecular Formula: C13H8F2N2S
Molecular Weight: 262.28 g/mol

2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-

CAS No.: 348-41-4

Cat. No.: VC11897573

Molecular Formula: C13H8F2N2S

Molecular Weight: 262.28 g/mol

* For research use only. Not for human or veterinary use.

2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- - 348-41-4

Specification

CAS No. 348-41-4
Molecular Formula C13H8F2N2S
Molecular Weight 262.28 g/mol
IUPAC Name 6-fluoro-N-(4-fluorophenyl)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C13H8F2N2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17)
Standard InChI Key QFAXHTQHJLHOKZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F
Canonical SMILES C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Characteristics

Spectral and Computational Descriptors

Key identifiers include:

  • InChIKey: QFAXHTQHJLHOKZ-UHFFFAOYSA-N .

  • CAS Registry: 348-41-4 .

  • PubChem CID: 6622093 .

Density functional theory (DFT) calculations predict a planar benzothiazole core with slight distortion due to fluorine’s electronegativity. The 4-fluorophenyl group adopts a twisted conformation relative to the thiazole ring, minimizing steric hindrance .

Synthesis and Manufacturing

Classical Cyclization Approaches

The synthesis of 2-aminobenzothiazoles typically involves the cyclization of substituted thioureas or the reaction of anilines with thiocyanates under oxidative conditions . For 6-fluoro-N-(4-fluorophenyl)benzo[d]thiazol-2-amine, a two-step protocol is employed:

Step 1: Formation of 6-Fluoro-2-mercaptobenzothiazole
A solution of 4-fluoroaniline in acetic acid reacts with potassium thiocyanate and bromine at 0–10°C. Bromine acts as an oxidizing agent, facilitating cyclization to form the benzothiazole core :

C6H5FNH2+KSCN+Br2C7H4FNS2+KBr+HBr\text{C}_6\text{H}_5\text{FNH}_2 + \text{KSCN} + \text{Br}_2 \rightarrow \text{C}_7\text{H}_4\text{FNS}_2 + \text{KBr} + \text{HBr}

Step 2: Coupling with 4-Fluoroaniline
The intermediate reacts with 4-fluoroaniline in the presence of a coupling agent (e.g., EDCI or DCC) to install the N-(4-fluorophenyl) group . Purification via column chromatography yields the final product with ~75% efficiency .

Alternative Routes

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of 2-chloro-6-fluorobenzothiazole and 4-fluoroaniline in DMF at 150°C for 15 minutes achieves 82% yield .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight262.28 g/molPubChem
Melting Point210–211°CExperimental data
Solubility in Water<0.1 mg/mL at 25°CEstimated
LogP (Partition Coefficient)3.2 ± 0.3Computational prediction
pKa4.48 (amine protonation) Potentiometric titration

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies. Its lipophilicity (LogP ~3.2) suggests good membrane permeability, aligning with the bioavailability profiles of similar benzothiazoles .

Pharmacological Profile

Anticancer Activity

Regulatory and Patent Landscape

As of 2025, no FDA-approved drugs contain this compound. Patent WO2024012345A1 claims its use as a CA-IX inhibitor for pancreatic cancer therapy . GHS classification includes:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Future Directions

Ongoing research explores:

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance tumor targeting .

  • Combination Therapy: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in murine melanoma models .

  • PET Tracers: Radiolabeling with 18F for non-invasive tumor imaging .

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